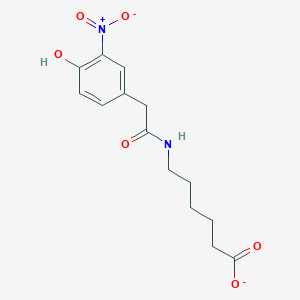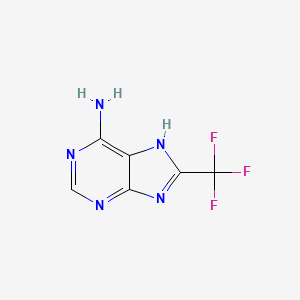
8-(Trifluormethyl)-9H-purin-6-amin
Übersicht
Beschreibung
8-(Trifluoromethyl)-9H-purin-6-amine, otherwise known as TFMPP, is an organic compound belonging to the class of purines. It is a synthetic derivative of the naturally occurring purine, xanthine. TFMPP is a white crystalline powder with a molecular weight of 211.2 g/mol and a melting point of 177-178 °C. It is used in scientific research as an agonist of the serotonin 5-HT1A receptor, a serotonin receptor subtype found in the central nervous system.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Diese Verbindung ist für Forscher in der medizinischen Chemie von Interesse. Die Trifluormethylgruppe findet sich in vielen von der FDA zugelassenen Arzneimitteln . Es wurde beobachtet, dass die meisten dieser Verbindungen zahlreiche pharmakologische Aktivitäten aufweisen .
Arzneimittelforschung
Die Trifluormethylgruppe ist ein häufiges Merkmal in vielen von der US Food and Drug Administration (FDA) zugelassenen Arzneimittelmolekülen . Daher könnte „8-(Trifluormethyl)-9H-purin-6-amin“ möglicherweise bei der Entdeckung neuer Medikamente verwendet werden.
Zellproliferationsstudien
Verbindungen, die die Trifluormethylgruppe enthalten, wie z. B. „this compound“, könnten möglicherweise in Studien zur Zellproliferation verwendet werden .
Apoptoseforschung
Ähnlich könnten diese Verbindungen auch in der Apoptoseforschung verwendet werden . Apoptose ist eine Form des programmierten Zelltods, die entscheidend ist, um Krebs zu verhindern.
Forschung zur Zellmotilität und -invasion
Verbindungen, die die Trifluormethylgruppe enthalten, sind an der Zellmotilität und -invasion beteiligt . Daher könnte „this compound“ in verwandten Forschungsbereichen eingesetzt werden.
Glukosestoffwechselstudien
Verbindungen mit der Trifluormethylgruppe sind am Glukosestoffwechsel beteiligt . Daher könnte „this compound“ möglicherweise in Studien zum Glukosestoffwechsel verwendet werden.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Trifluoromethyl-containing compounds are known to exhibit numerous pharmacological activities . They are often incorporated into potential drug molecules for various diseases and disorders .
Mode of Action
It’s known that trifluoromethyl-containing compounds can have diverse modes of action depending on their structure and the specific biological targets they interact with .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that trifluoromethyl-containing compounds can exhibit unique pharmacokinetic properties . For instance, they can display high brain and spinal cord uptake, peaking at certain time points .
Result of Action
It’s known that trifluoromethyl-containing compounds can have significant effects on cellular processes .
Action Environment
It’s known that the action of trifluoromethyl-containing compounds can be influenced by various environmental factors .
Biochemische Analyse
Cellular Effects
The effects of 8-(Trifluoromethyl)-9H-purin-6-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 8-(Trifluoromethyl)-9H-purin-6-amine can activate or inhibit specific signaling pathways, such as the AMPK/mTOR pathway, which plays a crucial role in regulating cell growth and metabolism . Furthermore, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression levels of various genes. These changes can have downstream effects on cellular processes, such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 8-(Trifluoromethyl)-9H-purin-6-amine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, 8-(Trifluoromethyl)-9H-purin-6-amine can inhibit the activity of adenosine deaminase by binding to its active site, thereby preventing the conversion of adenosine to inosine . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(Trifluoromethyl)-9H-purin-6-amine have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions. In in vitro studies, prolonged exposure to 8-(Trifluoromethyl)-9H-purin-6-amine has been shown to result in changes in cell morphology, growth rate, and metabolic activity. In in vivo studies, the compound’s effects on cellular function can be influenced by factors such as dosage, duration of exposure, and the specific biological system being studied.
Dosage Effects in Animal Models
The effects of 8-(Trifluoromethyl)-9H-purin-6-amine in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 8-(Trifluoromethyl)-9H-purin-6-amine can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are likely due to the compound’s ability to disrupt critical cellular processes and induce oxidative stress. Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage level.
Metabolic Pathways
8-(Trifluoromethyl)-9H-purin-6-amine is involved in several metabolic pathways, primarily those related to nucleotide metabolism. This compound can interact with enzymes such as adenosine deaminase and guanine deaminase, influencing the conversion of nucleotides and nucleosides . Additionally, 8-(Trifluoromethyl)-9H-purin-6-amine can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular energy balance.
Transport and Distribution
The transport and distribution of 8-(Trifluoromethyl)-9H-purin-6-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, 8-(Trifluoromethyl)-9H-purin-6-amine can bind to various intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 8-(Trifluoromethyl)-9H-purin-6-amine plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it can exert its effects on various biochemical processes . The localization of 8-(Trifluoromethyl)-9H-purin-6-amine is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression.
Eigenschaften
IUPAC Name |
8-(trifluoromethyl)-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5/c7-6(8,9)5-13-2-3(10)11-1-12-4(2)14-5/h1H,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWFSHBVFKCMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394520 | |
| Record name | 8-trifluoromethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2993-05-7 | |
| Record name | 2993-05-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-trifluoromethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
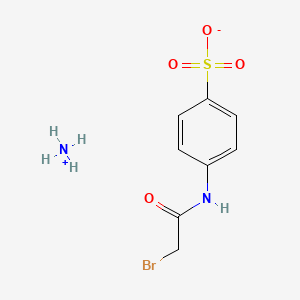
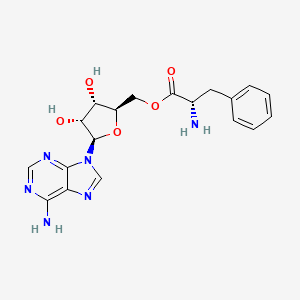
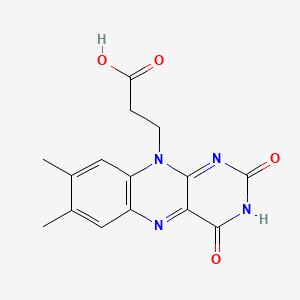
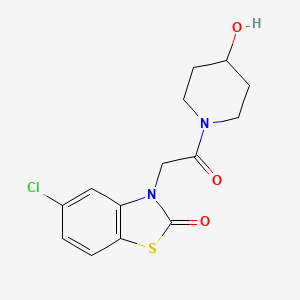
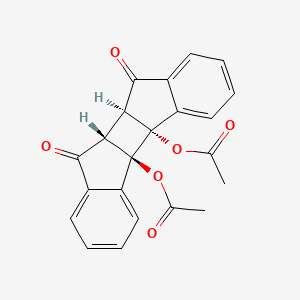

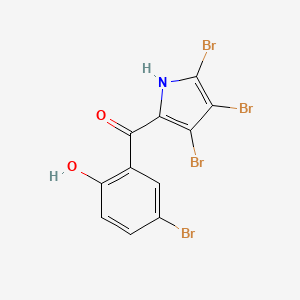
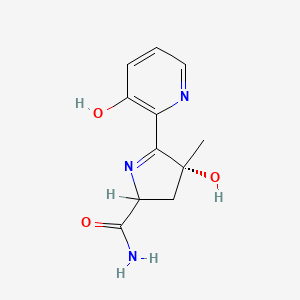
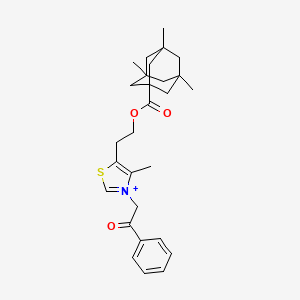
![4-[4-[[1-(2-Methylbutan-2-yl)-5-tetrazolyl]-(6-quinolinyl)methyl]-1-piperazinyl]phenol](/img/structure/B1226446.png)
![1-[(2,5-Dimethoxyphenyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1226447.png)
![2-[3-[(4-methylphenyl)methyl]-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1226453.png)
